molecular formula C19H31N3S B5613011 N-(2-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(2-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B5613011
M. Wt: 333.5 g/mol
InChI Key: PTNJKVOGKJNFCY-UHFFFAOYSA-N
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Description

Thiourea derivatives are of significant interest in the field of chemistry and materials science due to their diverse applications and properties. They are involved in various chemical reactions and have been studied for their potential uses in different areas such as catalysis, agriculture, and material science.

Synthesis Analysis

Thiourea compounds are typically synthesized from isothiocyanates and amines. The synthesis involves the reaction of an appropriate amine with an isothiocyanate under suitable conditions to yield the desired thiourea derivative. For example, compounds similar to the one of interest have been synthesized and characterized by techniques such as IR, NMR, and X-ray crystallography, indicating their successful formation and providing insights into their molecular structure (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be analyzed using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the bonding, geometry, and overall arrangement of atoms within the molecule. For instance, crystallographic studies reveal the angles, bond lengths, and spatial arrangement of various functional groups in the compound (Mansuroğlu, Arslan, VanDerveer, & Binzet, 2009).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including cyclization, addition reactions, and as catalysts in the formation of other chemical species. Their reactivity is influenced by the nature of the substituents attached to the thiourea moiety. These compounds exhibit properties such as hydrogen bonding, which significantly affects their chemical behavior and solubility (Abosadiya, Anouar, Hasbullah, & Yamin, 2015).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting point, solubility, and crystalline structure, can be analyzed and characterized. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications. They are typically influenced by the molecular structure and the nature of substituents (Yusof & Yamin, 2005).

Chemical Properties Analysis

The chemical properties of thiourea derivatives include their acidity, basicity, nucleophilicity, and electrophilicity. These properties determine how the compounds interact with other chemical species and their potential uses in various chemical reactions and processes. The specific functional groups present and their arrangement within the molecule significantly influence these properties (Sudhamani, Basha, Venkateswarlu, Vijaya, & Raju, 2015).

properties

IUPAC Name

1-(2-propan-2-ylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3S/c1-13(2)15-9-7-8-10-16(15)21-17(23)20-14-11-18(3,4)22-19(5,6)12-14/h7-10,13-14,22H,11-12H2,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNJKVOGKJNFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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